molecular formula C10H8BrNO2S B2366713 4-Bromonaphthalene-1-sulfonamide CAS No. 90766-48-6

4-Bromonaphthalene-1-sulfonamide

Cat. No.: B2366713
CAS No.: 90766-48-6
M. Wt: 286.14
InChI Key: CZTMGDKMOJRIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromonaphthalene-1-sulfonamide is an organosulfur compound with the molecular formula C₁₀H₈BrNO₂S It is a derivative of naphthalene, where a bromine atom is substituted at the fourth position and a sulfonamide group at the first position

Mechanism of Action

Target of Action

4-Bromonaphthalene-1-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase (DHPS) . This enzyme plays a crucial role in the synthesis of folic acid , a vital component for bacterial growth and survival .

Mode of Action

The compound acts as a competitive inhibitor of DHPS . It mimics the natural substrate of the enzyme, p-aminobenzoic acid (PABA) , and binds to the active site of DHPS, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting DHPS, the compound prevents the conversion of PABA into dihydropteroate, a precursor of folic acid . This disruption affects downstream processes that rely on folic acid, including the synthesis of nucleic acids, such as DNA or RNA .

Pharmacokinetics

The lipophilicity of this compound, indicated by its Log Po/w values, suggests it may have good bioavailability .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, the compound prevents bacteria from producing essential nucleic acids, halting their growth and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, the presence of other drugs or substances can impact its effectiveness, such as substances that induce or inhibit enzymes involved in its metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-bromonaphthalene with chlorosulfonic acid to form 4-bromonaphthalene-1-sulfonyl chloride, which is then treated with ammonia to yield 4-Bromonaphthalene-1-sulfonamide .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation and subsequent amination processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Bromonaphthalene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

4-Bromonaphthalene-1-sulfonamide has diverse applications in scientific research:

Comparison with Similar Compounds

  • 4-Chloronaphthalene-1-sulfonamide
  • 4-Fluoronaphthalene-1-sulfonamide
  • 4-Iodonaphthalene-1-sulfonamide

Comparison: 4-Bromonaphthalene-1-sulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and steric properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

4-bromonaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTMGDKMOJRIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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